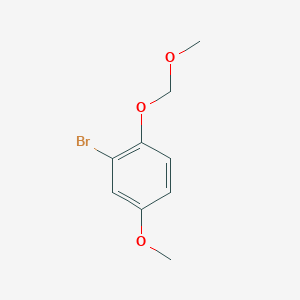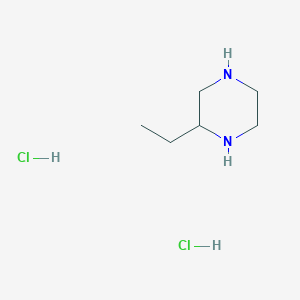
2-Ethylpiperazine dihydrochloride
描述
2-Ethylpiperazine dihydrochloride is an organic compound with the molecular formula C6H16Cl2N2. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity .
作用机制
Target of Action
2-Ethylpiperazine dihydrochloride, similar to Piperazine, primarily targets the GABA receptors in the nervous system . These receptors play a crucial role in transmitting inhibitory signals across the synapses, thereby regulating the excitability of neurons .
Mode of Action
This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic signaling pathway . By acting as a GABA receptor agonist, it enhances the inhibitory effects of GABA in the nervous system . The downstream effects include reduced neuronal excitability and paralysis of the worm .
Pharmacokinetics
Based on the pharmacokinetics of piperazine, upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound
Result of Action
The primary result of the action of this compound is the paralysis of the worm . By binding to the GABA receptors, it causes hyperpolarization of nerve endings, leading to flaccid paralysis . This allows the host body to easily remove or expel the invading organism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other substances can potentially affect the action of many chemical compounds .
生化分析
Biochemical Properties
2-Ethylpiperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with gamma-aminobutyric acid (GABA) receptors. This compound acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, this compound has been shown to interact with acetylcholine receptors, blocking acetylcholine at the myoneural junction .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce changes in gene expression related to neurotransmission and muscle contraction. It also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways . These effects can lead to changes in cell behavior, including altered cell proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. As mentioned earlier, it acts as a GABA receptor agonist, binding to GABA receptors on muscle membranes. This binding causes hyperpolarization of nerve endings, leading to flaccid paralysis . Additionally, this compound can inhibit acetylcholine receptors, preventing acetylcholine from binding and transmitting signals at the myoneural junction . These interactions result in the compound’s overall effect on muscle relaxation and neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged muscle relaxation and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces mild muscle relaxation and minimal adverse effects. At higher doses, this compound can cause significant muscle paralysis and other toxic effects . Studies have identified threshold doses at which the compound’s effects become pronounced, and exceeding these doses can lead to severe toxicity and adverse reactions in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes, which are responsible for its biotransformation and elimination from the body . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing the overall metabolic profile of the organism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, this compound can accumulate in specific tissues, affecting its localization and concentration. These factors play a significant role in determining the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effect on cellular processes. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes involved in cellular metabolism and signaling.
准备方法
Synthetic Routes and Reaction Conditions
2-Ethylpiperazine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of piperazine with ethyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is carefully monitored to maintain optimal conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
2-Ethylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to the parent piperazine compound.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, substituted piperazines, and reduced piperazine derivatives .
科学研究应用
2-Ethylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
相似化合物的比较
Similar Compounds
Piperazine: The parent compound, used as an anthelmintic agent.
1-Methylpiperazine: A derivative with a methyl group at the nitrogen position.
1-Phenylpiperazine: A derivative with a phenyl group at the nitrogen position.
Uniqueness
2-Ethylpiperazine dihydrochloride is unique due to its ethyl substitution, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-ethylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h6-8H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKAKBROIJTVJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623508 | |
| Record name | 2-Ethylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438050-52-3 | |
| Record name | 2-Ethylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






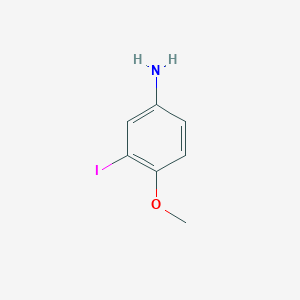
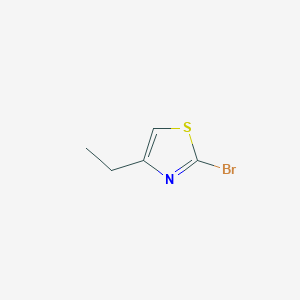
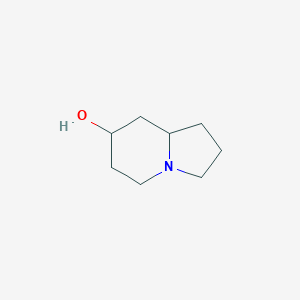
![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1291588.png)



